Epigalanthamin
Overview
Description
Epigalanthamine is a natural alkaloid extracted from the bulbs and flowers of plants belonging to the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Lycoris radiata (red spider lily) . It is primarily known for its potential to slow cognitive decline and is used clinically for treating early-stage Alzheimer’s disease and memory impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epigalanthamine can be synthesized through various methods. One notable method involves an eleven-step synthesis starting from commercially available materials . The synthesis includes key reactions such as the Heck cyclization, Mitsunobu reaction, and reductive amination . Another approach involves the biomimetic oxidative coupling of phenols, which has been optimized to achieve high yields .
Industrial Production Methods
Industrial production of galantamine involves both extraction from plant sources and total synthesis. The extraction process includes cultivating and harvesting the plants, followed by extraction and purification of the alkaloid . The synthetic route, on the other hand, has been optimized for large-scale production, ensuring a reliable supply of the compound .
Chemical Reactions Analysis
Types of Reactions
Epigalanthamine undergoes various chemical reactions, including:
Oxidation: Epigalanthamine can be oxidized to form galantamine N-oxide.
Reduction: Reduction of galantamine can yield dihydrogalantamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.
Major Products
Oxidation: Epigalanthamine N-oxide.
Reduction: Dihydrogalantamine.
Substitution: Various substituted galantamine derivatives.
Scientific Research Applications
Epigalanthamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: Employed in the development of pharmaceuticals targeting cognitive disorders.
Mechanism of Action
Epigalanthamine exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, galantamine increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, galantamine acts as an allosteric modulator of nicotinic receptors, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: Another acetylcholinesterase inhibitor used for treating Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Tacrine: An older acetylcholinesterase inhibitor with significant side effects.
Uniqueness of Epigalanthamine
Epigalanthamine is unique due to its dual mechanism of action, both inhibiting acetylcholinesterase and modulating nicotinic receptors . This dual action enhances its therapeutic efficacy and distinguishes it from other acetylcholinesterase inhibitors .
Properties
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859345 | |
Record name | CERAPP_13557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-70-0 | |
Record name | Galantamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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